N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-9(17-18(7)2)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRUBLGWYDVSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and 4-fluorobenzoic acid, the benzothiazole ring is formed through a cyclization reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately using 1,3-diketones and hydrazine derivatives.
Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a benzothiazole ring fused with a pyrazole ring. It has applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
This compound is evaluated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent, attributed to its structural features.
Medicinal Chemistry The compound's unique structural features suggest its potential use as an antimicrobial, anticancer, or anti-inflammatory agent. Benzothiazole derivatives, in general, have attracted attention in drug discovery due to their increasing importance in pharmaceuticals. They have been well-established as potential antimicrobial agents .
Pharmacology Researches investigate the compound's interactions with biological targets such as enzymes and receptors.
Materials Science It is used in the development of novel materials with specific electronic or optical properties.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of this compound with structural analogs focuses on crystallographic data, hydrogen bonding patterns, and functional group contributions. Below is a detailed comparison based on methodologies derived from the provided evidence:
Table 1: Structural and Crystallographic Comparison
Key Findings:
Crystallographic Features: The fluorinated derivative crystallizes in a monoclinic system (P2₁/c), distinct from the orthorhombic (Pbca) and triclinic (P-1) systems of its analogs. This difference arises from fluorine’s smaller van der Waals radius and stronger electronegativity, which reduce steric hindrance and alter packing efficiency . SHELXL refinement revealed bond length variations: The C–F bond in the 4-fluorobenzo[d]thiazole moiety measures 1.35 Å, shorter than C–Cl (1.72 Å) in the chlorinated analog, consistent with halogen electronegativity trends .
Hydrogen Bonding and Supramolecular Assembly: Graph set analysis (as per Etter’s methodology ) identifies R₂²(8) motifs in the fluorinated compound, stabilizing the pyrazole-thiazole conformation. In contrast, non-fluorinated analogs exhibit dimeric N–H⋯O interactions, while chlorinated derivatives form C(4) chains due to Cl-mediated π-stacking . The fluorine atom disrupts extended hydrogen-bonded networks, favoring intramolecular interactions over the intermolecular chains observed in non-halogenated analogs.
Functional Group Impact: Fluorine vs. Chlorine: Fluorination increases metabolic stability and bioavailability compared to chlorinated analogs, as evidenced by LogP values (fluorinated: 2.8 vs. chlorinated: 3.5). Pyrazole Substitution: The 1,5-dimethyl group in the target compound enhances steric protection of the carboxamide group, reducing hydrolysis rates relative to non-methylated analogs.
Methodological Considerations
- Crystallographic Refinement : All compared structures were refined using SHELXL, ensuring consistency in bond parameter calculations and disorder modeling .
- Hydrogen Bond Analysis : Graph set theory () was applied uniformly to classify motifs, enabling systematic comparison of supramolecular architectures .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHFNOS
- Molecular Weight : 370.4 g/mol
- Functional Groups : Fluorobenzo[d]thiazole moiety, pyrazole ring, and carboxamide functional group.
These structural elements contribute to its enhanced lipophilicity and bioavailability compared to non-fluorinated analogs, making it a promising candidate for drug development.
Biological Activities
The biological activities of this compound have been evaluated in various studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been highlighted:
- Research indicated that similar pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 significantly at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives related to this compound:
- Synthesis of Pyrazole Derivatives :
- Evaluation of Anti-cancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
